Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate
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Description
This compound is a complex organic molecule with several functional groups, including a cyano group (-CN), an ethoxy group (-OCH2CH3), an amino group (-NH2), a sulfanyl group (-SH), and a carboxylate ester group (-COOCH3). It also contains a chlorophenyl group and a dihydropyridine ring, which are common structures in many pharmaceutical compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the cyano group might be introduced via a cyanation reaction, and the carboxylate ester group might be formed via an esterification reaction . The exact synthesis route would depend on the desired yield, cost, safety considerations, and other factors.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The dihydropyridine ring, in particular, would likely have a significant impact on the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the cyano group is a good nucleophile and could participate in various substitution reactions. The sulfanyl group is also quite reactive and could undergo oxidation or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano, ester, and amino groups would likely make the compound somewhat polar and capable of forming hydrogen bonds .Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O5S/c1-3-33-15-10-8-14(9-11-15)27-19(29)13-34-23-17(12-26)20(16-6-4-5-7-18(16)25)21(22(30)28-23)24(31)32-2/h4-11,20-21H,3,13H2,1-2H3,(H,27,29)(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRWYFGRXWSLRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=CC=C3Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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